

# A Technical Guide to Bis-aminooxy-PEG3: A Homobifunctional Crosslinker for Bioconjugation

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## Compound of Interest

Compound Name: *Bis-aminooxy-PEG3*

Cat. No.: *B1667427*

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## Introduction

**Bis-aminooxy-PEG3** is a versatile, water-soluble, homobifunctional crosslinking reagent. Its structure features two terminal aminooxy groups separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This configuration allows for the stable and covalent linkage of two molecules that each contain an aldehyde or ketone functional group. The primary application of **Bis-aminooxy-PEG3** lies in the field of bioconjugation, where the formation of a highly stable oxime bond is leveraged to create conjugates for drug delivery systems, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs)[1][2].

The core reaction, known as oxime ligation, is a bioorthogonal "click" chemistry reaction, valued for its high chemoselectivity, mild reaction conditions, and the hydrolytic stability of the resulting conjugate[3]. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which is often beneficial for biological applications[3][4].

## Core Properties and Specifications

The fundamental chemical and physical properties of **Bis-aminooxy-PEG3** are summarized below. These specifications are critical for designing and executing conjugation experiments.

Property	Value	Reference(s)
Chemical Formula	C <sub>8</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub>	
Molecular Weight	224.3 g/mol	
CAS Number	98627-70-4	
Purity	Typically ≥95%	
Solubility	Soluble in Water, Dichloromethane (DCM), DMF, and DMSO	
Storage Conditions	Store at -20°C. For best results, use within one week of receipt.	

## The Oxime Ligation Reaction

The utility of **Bis-aminooxy-PEG3** is derived from the specific reaction between its aminooxy groups (-ONH<sub>2</sub>) and carbonyl groups (aldehydes or ketones) to form a stable oxime linkage (-O-N=C-). This reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biomolecules.

The reaction rate is pH-dependent, proceeding optimally under slightly acidic conditions (pH 4-5). However, for many sensitive biological molecules, performing the reaction at a neutral pH (6.5-7.5) is necessary. Under these conditions, the reaction can be slow. The rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives. Substituted anilines, particularly p-phenylenediamine, have been shown to be even more effective catalysts than aniline at neutral pH, increasing the reaction rate by over 100-fold compared to the uncatalyzed reaction.

## Aniline-Catalyzed Reaction Mechanism

The diagram below illustrates the nucleophilic catalysis mechanism of oxime formation in the presence of aniline.

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## References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of  $\beta$ -Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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